Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
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Overview
Description
Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by its azo groups, which are responsible for its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes precise control of reaction parameters, purification steps to remove impurities, and quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the azo groups, leading to different oxidation states.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce quinones, while reduction typically yields aromatic amines. Substitution reactions can introduce different functional groups into the aromatic rings .
Scientific Research Applications
Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of textiles, inks, and other materials requiring vibrant colors.
Mechanism of Action
The mechanism of action of Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The pathways involved often include electron transfer processes and interactions with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-hydroxy-5-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Disodium 2-amino-5-((4-sulphonatophenyl)azo)benzenesulphonate
Uniqueness
Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific structure, which imparts distinct properties such as its color and reactivity. The presence of multiple azo groups and the specific arrangement of functional groups make it particularly useful in applications requiring precise colorimetric properties .
Properties
CAS No. |
5873-20-1 |
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Molecular Formula |
C23H16N6Na2O8S2 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
disodium;7-(carbamoylamino)-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18N6O8S2.2Na/c24-23(31)25-17-7-10-19-13(11-17)12-20(39(35,36)37)21(22(19)30)29-28-15-3-1-14(2-4-15)26-27-16-5-8-18(9-6-16)38(32,33)34;;/h1-12,30H,(H3,24,25,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
UCIAVFMGTWNMHG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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